molecular formula C20H23N3O2 B2943966 N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320886-94-8

N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2943966
CAS No.: 2320886-94-8
M. Wt: 337.423
InChI Key: RLBIICNWTFWWRB-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylphenylamine, pyridine-3-ol, and a suitable azabicyclo[3.2.1]octane derivative. The reaction conditions may involve:

    Condensation reactions: Combining the amine and carboxylic acid derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the azabicyclo structure through intramolecular cyclization.

    Amidation reactions: Converting carboxylic acids to amides using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron.

Major Products Formed

The major products formed depend on the specific reactions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[32

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the nervous system.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylamide

Uniqueness

N-(3-methylphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide may exhibit unique properties such as higher binding affinity to specific receptors or enhanced stability under physiological conditions compared to its analogs.

Properties

IUPAC Name

N-(3-methylphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-4-2-5-15(10-14)22-20(24)23-16-7-8-17(23)12-19(11-16)25-18-6-3-9-21-13-18/h2-6,9-10,13,16-17,19H,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBIICNWTFWWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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